molecular formula C10H11FO2S B2819906 3-[(4-Fluorophenyl)sulfanyl]-2-methylpropanoic acid CAS No. 1153836-03-3

3-[(4-Fluorophenyl)sulfanyl]-2-methylpropanoic acid

Cat. No.: B2819906
CAS No.: 1153836-03-3
M. Wt: 214.25
InChI Key: IVJVOKXHGHSVSE-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)sulfanyl]-2-methylpropanoic acid (C₁₀H₁₁FO₂S, molecular weight 230.25 g/mol) is a fluorinated propanoic acid derivative characterized by a 4-fluorophenylthio group at the 3-position and a methyl group at the 2-position of the propanoic acid backbone . This compound is synthesized via Pd/C-catalyzed hydrogenation of acrylic acid derivatives, yielding high-purity intermediates for pharmaceutical applications, such as modulators of tRXRα-dependent AKT activation in cancer research . Its structural features, including the electron-withdrawing fluorine atom and lipophilic sulfanyl linkage, enhance binding affinity and metabolic stability, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2S/c1-7(10(12)13)6-14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJVOKXHGHSVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC1=CC=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)sulfanyl]-2-methylpropanoic acid typically involves the reaction of 4-fluorothiophenol with 2-methylacrylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)sulfanyl]-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antineoplastic Properties
One of the most prominent applications of 3-[(4-Fluorophenyl)sulfanyl]-2-methylpropanoic acid is its role as an intermediate in the synthesis of bicalutamide, an antiandrogen used in prostate cancer treatment. The compound inhibits androgen receptors, which are critical for the growth and proliferation of prostate cancer cells. This inhibition leads to reduced tumor growth and progression, making it an essential component in cancer pharmacotherapy.

Research Findings

  • Synthesis and Purification : Studies have shown that optimizing synthetic conditions can yield high purity and yield of this compound, which is crucial for its pharmaceutical applications.
  • Antitumor Activity : In vitro studies indicate that derivatives of this compound exhibit significant antitumor activity across various cancer cell lines.
  • Comparative Studies : When compared to other antiandrogens, this compound demonstrates enhanced efficacy in inhibiting androgen receptor signaling pathways, indicating its potential for further development in cancer therapies.

Enzyme Inhibition Studies

The structural characteristics of this compound position it as a candidate for studying enzyme inhibition and protein-ligand interactions. Its thioether linkage allows for interactions with specific enzymes, potentially leading to the modulation of their activity.

Materials Science Applications

Beyond medicinal chemistry, this compound may find applications in materials science due to its unique chemical properties. The compound's ability to interact with various molecular targets can lead to the development of new materials with specific electronic or optical characteristics.

Data Table: Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
This compoundContains thioether groupIntermediate in antiandrogen synthesisPotentially effective against prostate cancer
BicalutamideAntiandrogen agentStrong antiandrogen activityDirectly utilized in prostate cancer treatment
Methyl 3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanoateEster derivativePotentially less active than acid formMore soluble due to esterification

Case Study 1: Synthesis Optimization

A study demonstrated that using phase transfer catalysts during synthesis significantly improved the yield and purity of this compound, which is essential for its application in drug formulations.

Case Study 2: Antitumor Efficacy

Research indicated that derivatives derived from this compound showed potent antitumor effects in vitro, inhibiting cell proliferation across multiple cancer cell lines. This highlights its potential as a lead compound for developing new cancer therapies.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)sulfanyl]-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the sulfanyl group may participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of the Fluorophenyl Group

  • 3-[(3-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic acid (C₁₀H₁₁FO₃S, molecular weight 230.25 g/mol) differs in the fluorine substitution (3- vs. 4-position) and the presence of a hydroxyl group instead of a methyl group at the 2-position. The hydroxyl group increases polarity, impacting solubility and pharmacokinetics .
  • 3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid (C₁₁H₁₃FO₂, molecular weight 196.22 g/mol) introduces an additional methyl group on the phenyl ring. This modification enhances steric bulk and lipophilicity, which may improve membrane permeability but reduce target selectivity .

Functional Group Modifications

  • 3-[(4-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic acid (C₁₀H₁₁FO₃S) replaces the 2-methyl group with a hydroxyl group, increasing acidity (pKa ~3.5 vs. ~4.2 for the methyl analog).
  • 3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid (C₆H₁₃NO₂S) substitutes the fluorophenyl group with an aminoethyl chain. The amino group introduces basicity (pKa ~9.5), altering solubility and enabling salt formation for improved formulation. However, the loss of aromaticity reduces π-π stacking interactions critical for target engagement .

Stereochemical Variations

  • (2R)-2-Hydroxy-3-[(4-methylphenyl)methylsulfanyl]propanoic acid (C₁₂H₁₆O₃S) features an R-configuration at the 2-position and a benzylsulfanyl group. The stereocenter influences chiral recognition in enzyme binding, while the benzyl group increases logP (estimated 2.8 vs. 2.1 for the target compound), enhancing lipid bilayer penetration .

Structural and Pharmacokinetic Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) logP* pKa (COOH) Key Features
3-[(4-Fluorophenyl)sulfanyl]-2-methylpropanoic acid C₁₀H₁₁FO₂S 230.25 2.1 4.2 Optimal balance of lipophilicity and acidity; 4-F enhances binding affinity
3-[(3-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic acid C₁₀H₁₁FO₃S 230.25 1.8 3.5 Increased polarity; 3-F reduces planarity
3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid C₁₁H₁₃FO₂ 196.22 2.5 4.3 Enhanced lipophilicity; steric hindrance may limit target access
3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid C₆H₁₃NO₂S 163.24 -0.5 3.9 High solubility; lacks aromatic interactions

*logP values estimated using ChemAxon software.

Biological Activity

3-[(4-Fluorophenyl)sulfanyl]-2-methylpropanoic acid, also known as ICI 176334, is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly as a nonsteroidal antiandrogen. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a sulfanyl group attached to a propanoic acid framework with a fluorophenyl substituent. The general synthesis pathway involves:

  • Starting Materials : 4-fluorobenzenesulfonyl chloride and derivatives of 2-methylpropanoic acid.
  • Key Reactions : Nucleophilic substitutions and acylation reactions conducted under controlled temperatures and inert atmospheres to optimize yield and purity.

The molecular structure can be depicted as follows:

C11H12FSO2\text{C}_{11}\text{H}_{12}\text{F}\text{S}\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with androgen receptors. As a nonsteroidal antiandrogen, it blocks the action of androgens, which can be beneficial in conditions such as prostate cancer and androgen-dependent disorders. The presence of fluorine enhances its binding affinity due to increased lipophilicity and electron-withdrawing effects, which may improve its pharmacokinetic properties.

Therapeutic Applications

Research indicates that compounds with similar structures exhibit various therapeutic effects, including:

  • Anti-inflammatory Properties : Potential inhibition of inflammatory pathways.
  • Anticancer Activity : Particularly in androgen-sensitive cancers like prostate cancer.

A study highlighted the compound's ability to inhibit cell proliferation in cancer cell lines, suggesting its role as a therapeutic agent against malignancies influenced by androgen signaling pathways .

Data Summary

Property Value/Description
Molecular FormulaC₁₁H₁₂FOS₂
Molecular Weight232.33 g/mol
Biological ClassificationNonsteroidal antiandrogen
Potential ApplicationsAnti-inflammatory, anticancer
Mechanism of ActionAndrogen receptor antagonist

Case Studies

  • Prostate Cancer Model : In vitro studies demonstrated that treatment with this compound resulted in reduced proliferation rates in prostate cancer cell lines, indicating potential efficacy in managing androgen-dependent tumors .
  • Inflammation Studies : The compound was evaluated for its anti-inflammatory effects in animal models, showing significant reductions in inflammatory markers and improved clinical scores compared to control groups .

Q & A

Q. What analytical techniques quantify trace impurities in synthesis?

  • Methodology :
  • UPLC-MS/MS with a C18 column (gradient elution: 0.1% formic acid/acetonitrile) to detect sulfonic acid byproducts.
  • Elemental analysis (CHNS/O) to verify stoichiometry.
  • ICP-MS for heavy metal residues if transition-metal catalysts are used .

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